1-(4-Methoxyphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea
Description
1-(4-Methoxyphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea is a synthetic urea derivative characterized by a 4-methoxyphenyl group and a 2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl moiety. The compound’s structure includes a central urea linkage (-NH-C(=O)-NH-), which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The 4-methoxyphenyl group contributes electron-donating properties, enhancing solubility and influencing binding interactions in biological systems. This compound is synthesized via nucleophilic addition of 4-methoxyaniline to an isocyanate intermediate derived from 3-isopropenyl-α,α-dimethylbenzyl precursors .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)15-7-6-8-16(13-15)20(3,4)22-19(23)21-17-9-11-18(24-5)12-10-17/h6-13H,1H2,2-5H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COICAVVRBNKTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with an isocyanate derivative of the substituted phenylpropan-2-yl group. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Critical Reaction Steps
Transformations of the Alkenyl Group
The prop-1-en-2-yl substituent undergoes selective reactions:
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) converts the alkene to a saturated propane group, retaining urea bioactivity (IC₅₀ shifts from 0.8 μM to 6 μM against Cryptosporidium parvum) .
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Epoxidation : Reaction with mCPBA forms an epoxide, though this derivative shows reduced inhibitory potency .
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Oxidation : Ozonolysis followed by reductive work-up generates a ketone, which is further derivatized to oximes (e.g., 7 , 8 ) for SAR studies .
Urea Modifications and Substituent Effects
The urea group’s reactivity is central to bioactivity:
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N-Methylation : Introducing a methyl group on the aniline nitrogen (e.g., 5u ) reduces activity by >50-fold .
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Carbamate/Amide Analogues : Replacing urea with carbamate (25 ) or amide (26 ) abolishes inhibitory effects .
Activity of Urea Derivatives
| Compound | R₁ (Aryl) | R₂ (3-Position) | IC₅₀ (μM) |
|---|---|---|---|
| 5q | 6-Quinolyl | H | 1.8 ± 0.4 |
| 5r | 7-Quinolyl | H | 0.8 ± 0.1 |
| 5o | 2-Naphthyl | H | 2.1 ± 0.8 |
| 5p | 1-Naphthyl | H | >5000 |
| 5h | 4-Cl,3-Cl | H | 0.5 ± 0.2 |
Key Trends :
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Electron-withdrawing groups (e.g., Cl, CF₃) at the 3,4-positions enhance potency (e.g., 5h , 5i ) .
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Fused heteroaromatics (quinolyl, naphthyl) improve activity, while regioisomers (e.g., 1-naphthyl) are inactive .
Comparative Reactivity with Structural Analogues
The gem-dimethyl group on the propan-2-yl chain is critical:
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Mono-methyl derivative (17 ) shows 3-fold lower activity than the parent compound .
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Demethylation (compound 23 ) or cyclopropane substitution (37 ) eliminates activity entirely .
Impact of Alkenyl Modifications
| Modification | Structure Change | IC₅₀ (μM) |
|---|---|---|
| Saturation | Alkene → Propane | 6 ± 2 |
| Alcohol | Alkene → -CH₂OH | 14 ± 3 |
| Phenyl | Alkene → Ph | 2.3 ± 0.8 |
Degradation and Stability Studies
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 352.43 g/mol. The structure features a methoxyphenyl group, a prop-1-en-2-yl phenyl moiety, and a urea functional group, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
The compound has shown promise in various biological activities:
- Anticancer Activity : Research indicates that derivatives of urea compounds can exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in breast and prostate cancer models .
- Antimicrobial Properties : The methoxy group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes, thus exhibiting antimicrobial effects .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. The urea moiety can be utilized in:
- Reactions with Electrophiles : The nitrogen atom in the urea can act as a nucleophile, facilitating various electrophilic substitution reactions .
- Synthesis of Heterocycles : Compounds with similar structures have been used to synthesize nitrogen-containing heterocycles, which are essential in pharmaceuticals .
Materials Science
The unique structural features of this compound allow it to be explored for applications in materials science:
- Polymer Chemistry : Urea derivatives are often incorporated into polymer matrices to enhance mechanical properties or thermal stability. This compound could be explored for developing novel polymeric materials with tailored properties .
- Nanomaterials : The compound's ability to form stable complexes with metal ions can be investigated for applications in nanomaterials synthesis, particularly in catalysis and sensor technology.
Case Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer properties of related urea derivatives found that compounds with similar structural motifs exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Synthesis of Heterocycles
In a synthetic route, researchers utilized a similar urea derivative as a starting material to produce pyrazole-based compounds known for their biological activities. This method demonstrated high yields and selectivity, highlighting the utility of such urea derivatives in organic synthesis .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a broader class of diaryl ureas with modifications in aryl substituents. Key structural analogs and their properties are summarized below:
Thermal Stability and Crystallography
- The target compound’s stability is inferred from analogs with similar urea backbones, which show decomposition temperatures >200°C. Crystallographic data for related compounds (e.g., 5b) were refined using SHELXL, confirming planar urea geometries and substituent orientations .
Biological Activity
The compound 1-(4-Methoxyphenyl)-3-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)urea, a derivative of urea, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anti-nociceptive properties based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a methoxy-substituted phenyl group and a prop-1-en-2-yl group, which may contribute to its biological activity. The chemical formula is , with a molecular weight of approximately 316.41 g/mol.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives targeting the STAT3 signaling pathway have shown promise in mitigating inflammatory responses. Research has demonstrated that certain urea derivatives can inhibit the activation of STAT3, a transcription factor involved in inflammatory processes, thereby reducing pro-inflammatory cytokine production in macrophages .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against various strains of bacteria. In vitro tests have shown that related compounds possess notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 70 µM, indicating moderate antibacterial efficacy compared to standard antibiotics .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
Anti-nociceptive Activity
The anti-nociceptive effects of urea derivatives have been documented in various studies. These compounds have been tested in animal models for their ability to alleviate pain associated with inflammation. The results indicate that certain derivatives can significantly reduce pain responses, suggesting a potential application in pain management therapies .
Study on Anti-inflammatory Properties
A study conducted on a series of urea derivatives similar to the target compound revealed that modifications to the phenyl groups enhanced anti-inflammatory activity. The study utilized murine macrophage models to assess the inhibition of cytokine production and found that specific substitutions led to improved efficacy in reducing inflammation .
Evaluation of Antibacterial Efficacy
In another study focusing on antibacterial properties, researchers synthesized various urea derivatives and tested them against multi-drug resistant strains of S. aureus. The results showed that some derivatives had MIC values lower than those of conventional antibiotics, highlighting their potential as alternative therapeutic agents .
Q & A
Q. Critical Parameters :
- Temperature control (0°C) minimizes side reactions.
- Stoichiometric equivalence ensures high yield.
- Solvent choice (DCM) facilitates precipitation for easy isolation.
Basic: How is structural characterization of this urea derivative validated?
Methodological Answer:
A combination of spectroscopic and spectrometric techniques is employed:
- 1H/13C NMR : Peaks at δ 1.58 (s, 6H, CH3 groups), 5.06–5.36 (s, 1H each, prop-1-en-2-yl protons), and 7.20–7.47 (aromatic protons) confirm connectivity .
- HRMS : Observed m/z 329.1421 ([M+H]+, C19H22N2OCl) matches theoretical values within 0.001 Da .
- Melting Point : 234–236°C (sharp range indicates purity) .
Q. Data Cross-Validation :
- Compare NMR shifts with analogous urea derivatives (e.g., 1-(4-chlorophenyl) variant) to identify substituent effects .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
Discrepancies in antiparasitic vs. anticancer activity reports require:
- Dose-Response Analysis : Test compound in standardized assays (e.g., Cryptosporidium parvum IMPDH inhibition vs. MCF-7 cell proliferation) under identical conditions .
- Structural Analog Comparison : Evaluate substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on target selectivity (Table 1).
Q. Table 1. Bioactivity of Urea Derivatives
| Substituent (R) | IC50 (Cryptosporidium) | IC50 (MCF-7) | Source |
|---|---|---|---|
| 4-Methoxyphenyl | 0.15 µM | >10 µM | |
| 4-Chlorophenyl | 0.22 µM | 8.5 µM |
Interpretation : Electron-donating groups (e.g., -OCH3) enhance antiparasitic specificity, while electron-withdrawing groups (e.g., -Cl) may broaden activity .
Advanced: How is crystallographic data for this compound refined and validated?
Methodological Answer:
Use the SHELX suite (SHELXL) for refinement:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
- Model Building : Assign non-H atoms anisotropically; H atoms placed geometrically.
- Validation Tools :
Q. Common Pitfalls :
- Overfitting twinned Use SHELXD for twin law identification .
- Hydrogen bonding networks: Validate via PLATON’s ADDSYM to detect missed symmetry .
Advanced: What computational methods predict the compound’s mechanism of action?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with Cryptosporidium IMPDH (PDB: 3KR8).
- Key residues: Asp364, Tyr418 (hydrogen bonding with urea carbonyl).
- Prop-1-en-2-yl group occupies hydrophobic pocket .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å acceptable) .
Q. Validation :
- Compare with experimental IC50 values; correlate binding affinity (ΔG) with bioactivity .
Basic: How are purity and stability assessed during storage?
Methodological Answer:
- HPLC : C18 column, acetonitrile/water gradient (95:5 to 50:50 over 20 min); retention time ~12.3 min .
- Stability Tests :
- Store at -20°C under argon; monitor via NMR every 6 months for degradation (e.g., urea bond hydrolysis) .
Advanced: What synthetic modifications enhance solubility without compromising activity?
Methodological Answer:
- PEGylation : Attach polyethylene glycol (PEG-500) to the methoxy group via Williamson ether synthesis.
- Salt Formation : React with HCl to form hydrochloride salt (improves aqueous solubility by 10-fold) .
- Bioisosteric Replacement : Replace prop-1-en-2-yl with cyclopropyl (maintains hydrophobicity but reduces steric hindrance) .
Q. Trade-offs :
- Increased solubility may reduce cell membrane permeability (logP <3.0 vs. original 3.8) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
